2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride
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Overview
Description
2-Amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride is a chemical compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound features a pyrrolopyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused to a pyrimidine ring.
Mechanism of Action
Target of Action
The primary target of this compound is the Janus kinase 1 (JAK1) . JAK1 is a type of protein kinase that plays a crucial role in the signaling pathway of various cytokines involved in inflammation and immune function .
Mode of Action
The compound interacts with its target, JAK1, by inhibiting its activity . This inhibition disrupts the signaling pathway of the cytokines, leading to changes in the cellular responses to these cytokines .
Biochemical Pathways
The inhibition of JAK1 affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .
Pharmacokinetics
These tests are crucial for determining the bioavailability of the compound and its potential as a drug candidate .
Result of Action
The inhibition of JAK1 by this compound can lead to a decrease in the cellular responses to certain cytokines . This can result in a reduction of inflammation and modulation of immune function .
Biochemical Analysis
Biochemical Properties
Pyrrolopyrimidine derivatives have been reported to exhibit inhibitory activity against certain enzymes
Molecular Mechanism
The molecular mechanism of action of 2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride is not well-defined. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models, including any threshold effects and toxic or adverse effects at high doses, have not been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the condensation of a suitable pyrrole derivative with a pyrimidine derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized for efficiency and yield, with continuous monitoring to ensure product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 2-Amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. It may be used to develop new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of diseases such as cancer and diabetes. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the production of various drugs and therapeutic agents. Its versatility and reactivity make it an important compound in drug synthesis.
Comparison with Similar Compounds
Tofacitinib: A JAK1-selective inhibitor used in the treatment of rheumatoid arthritis[_{{{CITATION{{{_4{Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo2,3-d ....
Pyrrolopyrimidines: A class of compounds with diverse biological activities, including antiviral and anticancer properties.
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Bicyclic heterocyclic compounds with potential biomedical applications.
Uniqueness: 2-Amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride stands out due to its specific structural features and reactivity
Properties
IUPAC Name |
2-amino-3-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2.2ClH/c10-7(9(14)15)1-5-2-12-8-6(5)3-11-4-13-8;;/h2-4,7H,1,10H2,(H,14,15)(H,11,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGXDHROTLTAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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